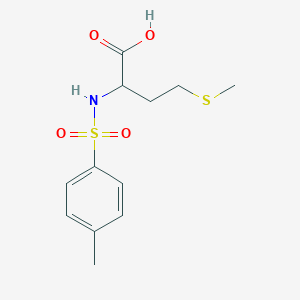

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" is a functionalized sulfonamide, which is a class of organic compounds known for their wide range of applications in pharmaceuticals and as intermediates in chemical synthesis. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the molecule also includes a methylsulfanyl group and a butanoic acid moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multicomponent reactions, as described in the synthesis of functionalized sulfonamides via the reaction of alkyl isocyanides and dialkyl acetylenedicarboxylates with 4-methylbenzenesulfonic acid monohydrate . This process generates intermediates that can be further reacted to produce various sulfonamide derivatives. Although the exact synthesis of "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) attached to an amine (NH2). The specific structure of "2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid" would include a 4-methylbenzenesulfonamide group and a 4-(methylsulfanyl)butanoic acid moiety. X-ray crystallography studies of similar sulfonamide derivatives have been used to understand the interactions of these compounds with biological targets, such as carbonic anhydrase isoforms .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For instance, 4-cyanobenzenesulfonamides have been shown to cleave to the parent amine under the action of thiol and base, suggesting a potential deprotection strategy for amines . Additionally, sulfonamides can be used as derivatizing agents for amines, as demonstrated by the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid for the analysis of catecholamines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. The presence of the sulfonyl group contributes to the compound's polarity and potential for hydrogen bonding, which can affect solubility and reactivity. The methylsulfanyl group may contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The butanoic acid moiety introduces acidity to the compound, which could influence its solubility and ionization state at physiological pH.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Synthesis Approaches : D. Lomov (2019) developed two alternative approaches for the synthesis of a similar compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These approaches provide process-oriented methods that can potentially be applied to the synthesis of related compounds like 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (D. Lomov, 2019).

Chemical Reactions and Properties

- Sulfonation Techniques : H. Fan (1990) highlighted the use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, which suggests that techniques involving sulfonation could be relevant for the manipulation of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (H. Fan, 1990).

- Copolymerization Studies : Y. Şahin, K. Pekmez, and A. Yildiz (2002) investigated the effects of aminobenzenesulfonic acids on the electropreparation and properties of polyaniline, indicating that similar acids could be studied for their copolymerization potential and electrochemical properties (Y. Şahin et al., 2002).

Catalytic and Synthetic Applications

- Catalytic Applications in Alcohol Oxidation : S. Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, suggesting a potential area of application for related sulfonic acids in catalysis (S. Hazra et al., 2015).

- Photodecomposition Studies : C. Chignell et al. (1980) examined the photodecomposition of sulfanilamide and related compounds, indicating that studies of the photodecomposition of similar sulfonic acid compounds could be relevant (C. Chignell et al., 1980).

Desulfurization Processes

- Desulfurization in Diesel Fuel : Hongshuai Gao et al. (2010) demonstrated the use of Bronsted acidic ionic liquids for the desulfurization of diesel, which could be applicable for exploring the desulfurization potential of related sulfonic acids (Hongshuai Gao et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURIPAYKVUIDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |

CAS RN |

4703-33-7 |

Source

|

| Record name | 4703-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)